molecular formula C6H11ClN2S2 B15311449 2-(Azetidin-3-ylthio)-4,5-dihydrothiazole hydrochloride

2-(Azetidin-3-ylthio)-4,5-dihydrothiazole hydrochloride

Cat. No.: B15311449
M. Wt: 210.8 g/mol
InChI Key: SOINFWJACAJZCM-UHFFFAOYSA-N
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Description

2-(Azetidin-3-ylthio)-4,5-dihydrothiazole hydrochloride is a heterocyclic compound that features both azetidine and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-ylthio)-4,5-dihydrothiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various functionalized derivatives.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-ylthio)-4,5-dihydrothiazole hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azetidine and thiazole rings can engage in hydrogen bonding, π-π stacking, and other interactions with biomolecules, contributing to its biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H11ClN2S2

Molecular Weight

210.8 g/mol

IUPAC Name

2-(azetidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole;hydrochloride

InChI

InChI=1S/C6H10N2S2.ClH/c1-2-9-6(8-1)10-5-3-7-4-5;/h5,7H,1-4H2;1H

InChI Key

SOINFWJACAJZCM-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)SC2CNC2.Cl

Origin of Product

United States

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